molecular formula C18H17N3O4 B2768536 2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide CAS No. 897616-61-4

2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Cat. No.: B2768536
CAS No.: 897616-61-4
M. Wt: 339.351
InChI Key: ACJQDGIOIKUQSQ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a complex organic compound with the molecular formula C18H17N3O4 and a molecular weight of 339.351 g/mol

Preparation Methods

The synthesis of 2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Industrial production methods may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research has indicated that this compound may have therapeutic potential, particularly in the treatment of certain diseases due to its biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide can be compared with other similar compounds within the pyrido[1,2-a]pyrimidine family. Some of these similar compounds include:

    N-{2-[(2E)-2-(4-methoxy-benzylidene)hydrazinyl]-6-oxo-1,6-dihydropyrimidin-4-yl}-4-methylbenzene-sulfonamide: Known for its potent biological activity.

    4,6-dimethoxy-2-pyrimidinyl derivatives: These compounds share structural similarities and exhibit comparable biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties, which may offer advantages in certain applications compared to its analogs.

Properties

IUPAC Name

2,6-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-16(18(23)21-10-5-4-9-14(21)19-11)20-17(22)15-12(24-2)7-6-8-13(15)25-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJQDGIOIKUQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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